![molecular formula C26H40N2O B14493587 2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol CAS No. 63753-09-3](/img/structure/B14493587.png)
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol is an organic compound that belongs to the class of phenols It contains a phenolic hydroxyl group and a substituted aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol can be achieved through a multi-step process. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a phenol. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, where the reactants are combined in reactors under controlled temperatures and pressures. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Diethylamino)methyl]aniline
- 2-[4-(1-Adamantyloxy)(methyl)anilino]ethanol
- 4-(Diethylaminomethyl)aniline
Uniqueness
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol is unique due to its specific substitution pattern on the phenol ring and the presence of a nonyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
63753-09-3 |
|---|---|
Molekularformel |
C26H40N2O |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
2-[[4-(diethylamino)anilino]methyl]-4-nonylphenol |
InChI |
InChI=1S/C26H40N2O/c1-4-7-8-9-10-11-12-13-22-14-19-26(29)23(20-22)21-27-24-15-17-25(18-16-24)28(5-2)6-3/h14-20,27,29H,4-13,21H2,1-3H3 |
InChI-Schlüssel |
NFLBWAOBEGBJNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)CNC2=CC=C(C=C2)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



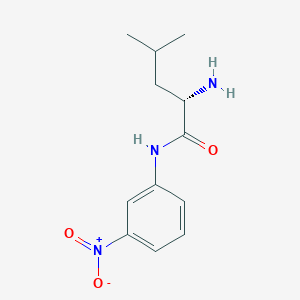


![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)

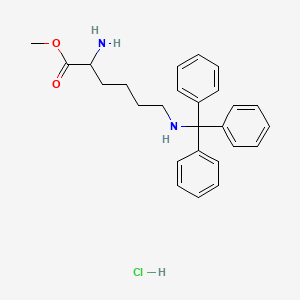
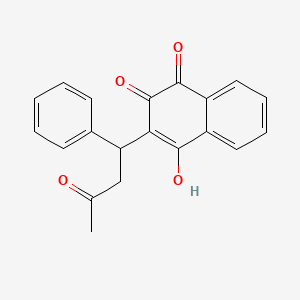

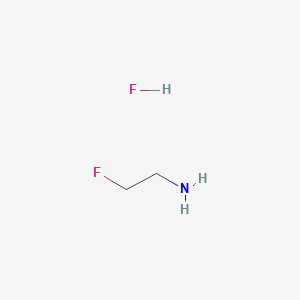

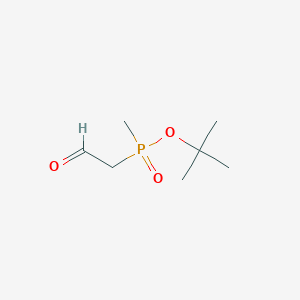
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
